molecular formula C18H15NO4S B11657432 ethyl (5Z)-5-(furan-2-ylmethylidene)-4-oxo-2-(phenylamino)-4,5-dihydrothiophene-3-carboxylate

ethyl (5Z)-5-(furan-2-ylmethylidene)-4-oxo-2-(phenylamino)-4,5-dihydrothiophene-3-carboxylate

Cat. No.: B11657432
M. Wt: 341.4 g/mol
InChI Key: FWOFTHSHCAXZBF-XOLUNJTFSA-N
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Description

ETHYL 5-[(FURAN-2-YL)METHYLIDENE]-4-OXO-2-(PHENYLAMINO)-4,5-DIHYDROTHIOPHENE-3-CARBOXYLATE is a complex organic compound that belongs to the class of heterocyclic compounds It features a furan ring, a thiophene ring, and an ethyl ester group

Preparation Methods

The synthesis of ETHYL 5-[(FURAN-2-YL)METHYLIDENE]-4-OXO-2-(PHENYLAMINO)-4,5-DIHYDROTHIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the condensation of furan-2-carbaldehyde with ethyl 2-aminothiophene-3-carboxylate under acidic conditions to form the intermediate compound. This intermediate is then subjected to cyclization and oxidation reactions to yield the final product. Industrial production methods may involve similar steps but optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

ETHYL 5-[(FURAN-2-YL)METHYLIDENE]-4-OXO-2-(PHENYLAMINO)-4,5-DIHYDROTHIOPHENE-3-CARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.

    Cyclization: The compound can undergo intramolecular cyclization reactions to form more complex heterocyclic structures.

Scientific Research Applications

ETHYL 5-[(FURAN-2-YL)METHYLIDENE]-4-OXO-2-(PHENYLAMINO)-4,5-DIHYDROTHIOPHENE-3-CARBOXYLATE has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, antimicrobial, and anticancer properties.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including natural products and synthetic analogs.

    Material Science: It is explored for its potential use in the development of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of ETHYL 5-[(FURAN-2-YL)METHYLIDENE]-4-OXO-2-(PHENYLAMINO)-4,5-DIHYDROTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, the compound may inhibit certain enzymes or receptors involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

ETHYL 5-[(FURAN-2-YL)METHYLIDENE]-4-OXO-2-(PHENYLAMINO)-4,5-DIHYDROTHIOPHENE-3-CARBOXYLATE can be compared with other similar compounds such as:

    Furan Derivatives: Compounds containing the furan ring, which are known for their aromaticity and reactivity.

    Thiophene Derivatives: Compounds with the thiophene ring, which are widely used in organic electronics and pharmaceuticals.

    Ethyl Esters: Compounds with the ethyl ester functional group, which are common in various organic synthesis applications.

The uniqueness of ETHYL 5-[(FURAN-2-YL)METHYLIDENE]-4-OXO-2-(PHENYLAMINO)-4,5-DIHYDROTHIOPHENE-3-CARBOXYLATE lies in its combination of these structural features, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C18H15NO4S

Molecular Weight

341.4 g/mol

IUPAC Name

ethyl (5Z)-5-(furan-2-ylmethylidene)-4-hydroxy-2-phenyliminothiophene-3-carboxylate

InChI

InChI=1S/C18H15NO4S/c1-2-22-18(21)15-16(20)14(11-13-9-6-10-23-13)24-17(15)19-12-7-4-3-5-8-12/h3-11,20H,2H2,1H3/b14-11-,19-17?

InChI Key

FWOFTHSHCAXZBF-XOLUNJTFSA-N

Isomeric SMILES

CCOC(=O)C1=C(/C(=C/C2=CC=CO2)/SC1=NC3=CC=CC=C3)O

Canonical SMILES

CCOC(=O)C1=C(C(=CC2=CC=CO2)SC1=NC3=CC=CC=C3)O

Origin of Product

United States

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